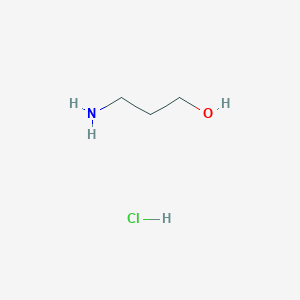

Clorhidrato de 3-amino-1-propanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-aminopropan-1-ol hydrochloride involves multiple steps, starting from different precursors based on the desired end product. For example, 3-amino-3-vinylpropanoic acid hydrochloride can be obtained from 4-acetoxyazetidin-2-one in three steps, showcasing the compound's versatility in synthetic chemistry (Cheung & Shoolingin‐Jordan, 1997). Additionally, microwave-assisted ring opening of epoxides has been identified as a general route for synthesizing 1-aminopropan-2-ols, demonstrating an efficient and rapid synthesis method for related compounds (Robin et al., 2007).

Molecular Structure Analysis

The molecular structure of 3-aminopropan-1-ol hydrochloride has been elucidated using techniques like single-crystal X-ray diffraction, revealing its extended conformation in the crystalline state. This conformation differs from the pseudo-ring conformers present in gaseous and liquid states, highlighting the molecule's structural flexibility and the impact of intramolecular hydrogen bonds (Gajda & Katrusiak, 2008).

Chemical Reactions and Properties

3-Aminopropan-1-ol hydrochloride participates in various chemical reactions, showcasing its reactivity and utility in synthesizing diverse compounds. For instance, it has been used in the synthesis of potent inhibitors for enzymes involved in polyamine biosynthesis, indicating its significance in biochemical research (Khomutov et al., 1985).

Physical Properties Analysis

The physical properties of 3-aminopropan-1-ol hydrochloride, such as its freezing pressure and crystalline structure, have been studied to understand its behavior under different conditions. These studies provide insights into the compound's stability and reactivity, which are crucial for its application in various chemical syntheses (Gajda & Katrusiak, 2008).

Chemical Properties Analysis

The chemical properties of 3-aminopropan-1-ol hydrochloride, including its reactivity with different reagents and its role as a precursor in synthesizing biologically active molecules, highlight its importance in medicinal chemistry and drug design. The compound's involvement in forming complexes and its inhibitory effects on specific enzymes exemplify its diverse chemical functionality (Khomutov et al., 1985).

Aplicaciones Científicas De Investigación

Síntesis de poliuretanos

El clorhidrato de 3-amino-1-propanol se puede usar en la preparación de poliuretanos . Los poliuretanos son materiales versátiles con aplicaciones que van desde espumas flexibles en muebles tapizados, hasta espumas rígidas como aislamiento y elastómeros resistentes en calzado.

Preparación de dendrímeros

Este compuesto también se puede utilizar en la preparación de dendrímeros de poli (éter de propil imida) . Los dendrímeros son macromoléculas altamente ramificadas en forma de estrella con dimensiones a nanoescala. Se utilizan en la administración de fármacos, terapia génica y como agentes de contraste de resonancia magnética.

Síntesis de productos farmacéuticos

El this compound es un bloque de construcción versátil en aplicaciones farmacéuticas . Se puede utilizar en la síntesis de varios compuestos farmacéuticos.

Productos de cuidado personal

Este compuesto también se utiliza en aplicaciones de cuidado personal . Se puede utilizar en la formulación de productos para el cuidado de la piel, productos para el cuidado del cabello y cosméticos.

Aplicaciones analíticas

El this compound es adecuado para su uso en varias aplicaciones analíticas, incluidas las pruebas de liberación farmacéutica, el desarrollo de métodos farmacéuticos para análisis cualitativos y cuantitativos .

Síntesis de Ephedradina A

Se puede utilizar como material de partida clave en la síntesis total de (−)-ephedradina A . La Ephedradina A es un alcaloide natural con posibles propiedades terapéuticas.

Safety and Hazards

3-Aminopropan-1-ol is moderately toxic by ingestion and skin contact. It is a severe skin and eye irritant. It is combustible when exposed to heat or flame and can react with oxidizing materials . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Mecanismo De Acción

Target of Action

3-Amino-1-propanol Hydrochloride is a versatile building block in both personal care and pharmaceutical applications . .

Mode of Action

It is known that 3-amino-1-propanol neutralizes acids to form salts plus water in an exothermic reaction . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Biochemical Pathways

3-Amino-1-propanol is often used as a molecular linker . It can be used in the preparation of polyurethanes and poly (propyl ether imine) dendrimers . It is also a key starting material in the total synthesis of (−)-ephedradine A (orantine), (−)-and (+)-tedanalactam .

Result of Action

It is known to react with strong reducing agents, such as hydrides to generate flammable gaseous hydrogen .

Action Environment

The action of 3-Amino-1-propanol Hydrochloride can be influenced by environmental factors. For instance, it should be stored below +30°C . It is also important to avoid dust formation and contact with skin and eyes .

Propiedades

IUPAC Name |

3-aminopropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.ClH/c4-2-1-3-5;/h5H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAJTMUAPNIDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162293 | |

| Record name | 3-Aminopropan-1-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14302-46-6 | |

| Record name | 3-Amino-1-propanol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14302-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopropan-1-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014302466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopropan-1-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)